1-Iodo-3-methylcyclohexane
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Overview
Description
1-Iodo-3-methylcyclohexane is an organic compound with the molecular formula C₇H₁₃I. It is a derivative of cyclohexane, where an iodine atom is attached to the first carbon and a methyl group is attached to the third carbon. This compound is part of the haloalkane family, which are known for their reactivity and usefulness in various chemical reactions .
Preparation Methods
1-Iodo-3-methylcyclohexane can be synthesized through several methods. One common synthetic route involves the iodination of 3-methylcyclohexanol. This reaction typically uses iodine (I₂) and a phosphorus trihalide (such as phosphorus trichloride, PCl₃) as reagents. The reaction proceeds under mild conditions, often at room temperature, to yield this compound .
Industrial production methods for haloalkanes like this compound often involve the halogenation of alkanes or cycloalkanes. This process can be carried out using iodine and a suitable catalyst to facilitate the reaction .
Chemical Reactions Analysis
1-Iodo-3-methylcyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions (S_N1 and S_N2 mechanisms).
Elimination Reactions: It can undergo elimination reactions (E1 and E2 mechanisms) to form alkenes.
Reduction Reactions: Reduction of this compound can be achieved using reagents like lithium aluminum hydride (LiAlH₄), resulting in the formation of 3-methylcyclohexane.
Scientific Research Applications
1-Iodo-3-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Haloalkanes like this compound are studied for their potential use in drug development.
Material Science: This compound can be used in the preparation of specialized materials, including polymers and resins, due to its ability to undergo polymerization reactions.
Mechanism of Action
The mechanism of action of 1-iodo-3-methylcyclohexane in chemical reactions involves the cleavage of the carbon-iodine bond. This bond is relatively weak due to the large size and low electronegativity of the iodine atom, making it a good leaving group. In nucleophilic substitution reactions, the iodine atom is replaced by a nucleophile, while in elimination reactions, the iodine atom is removed along with a hydrogen atom from an adjacent carbon, forming a double bond .
Comparison with Similar Compounds
1-Iodo-3-methylcyclohexane can be compared with other similar compounds, such as:
1-Bromo-3-methylcyclohexane: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the stronger carbon-bromine bond.
1-Chloro-3-methylcyclohexane: Contains a chlorine atom instead of iodine. It is even less reactive than the bromo derivative due to the even stronger carbon-chlorine bond.
3-Methylcyclohexanol: The alcohol derivative of this compound.
These comparisons highlight the unique reactivity of this compound, primarily due to the presence of the iodine atom, which is a good leaving group in various chemical reactions.
Properties
IUPAC Name |
1-iodo-3-methylcyclohexane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13I/c1-6-3-2-4-7(8)5-6/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUIJUNLTMQRAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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